molecular formula C7H5BrN2 B1277456 2-Amino-6-bromobenzonitrile CAS No. 77326-62-6

2-Amino-6-bromobenzonitrile

Cat. No.: B1277456
CAS No.: 77326-62-6
M. Wt: 197.03 g/mol
InChI Key: ZKZYTSGUONPOPF-UHFFFAOYSA-N
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Description

2-Amino-6-bromobenzonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of benzonitrile, featuring an amino group at the second position and a bromine atom at the sixth position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

2-Amino-6-bromobenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as PBRM1, a subunit of the PBAF chromatin remodeling complex . PBRM1 contains six bromodomains, and this compound can inhibit the association of PBRM1 with acetylated histone peptides, thereby affecting chromatin binding and cancer pathogenesis . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PBRM1 by this compound can lead to changes in gene expression patterns, particularly those related to cancer cell proliferation and migration . This compound may also affect other cellular processes, such as apoptosis and cell cycle regulation, by interacting with key signaling molecules and transcription factors.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the bromodomains of PBRM1, preventing its association with acetylated histone peptides . This inhibition disrupts the normal chromatin remodeling process, leading to altered gene expression and cellular outcomes. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place at 2-8°C . Over time, the degradation of this compound may lead to reduced efficacy in biochemical assays and cellular studies. Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in gene expression and cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions . At higher doses, this compound may induce toxic effects, such as respiratory irritation, skin irritation, and eye damage . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as hydroxylation, leading to the formation of metabolites that can be further processed by cellular enzymes . The presence of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound may be taken up by cells via specific transport mechanisms and subsequently localized to various cellular compartments . The distribution of this compound within tissues can impact its bioavailability and efficacy in biochemical and cellular studies.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-bromobenzonitrile involves the reaction of benzonitrile with bromine and magnesium to form 2-bromobenzonitrile. This intermediate is then subjected to an amination reaction to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The process often includes the use of solvents like ether or alcohol to enhance solubility and reaction efficiency. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

    Reduction: Hydrogen gas with metal catalysts or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Various substituted benzonitriles.

    Coupling: Biphenyl derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

2-Amino-6-bromobenzonitrile is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2-Amino-5-bromobenzonitrile
  • 2-Amino-6-fluorobenzonitrile
  • 2-Amino-6-chlorobenzonitrile

Comparison: 2-Amino-6-bromobenzonitrile is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity and properties. Compared to its fluorine and chlorine analogs, the bromine atom provides different steric and electronic effects, influencing its behavior in chemical reactions and its applications .

Properties

IUPAC Name

2-amino-6-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZYTSGUONPOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431045
Record name 2-amino-6-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77326-62-6
Record name 2-amino-6-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-6-nitrobenzonitrile (5 g) was dissolved in a solution of methanol (100 mL) and dioxane (65 mL) and heated to reflux. Iron powder (4.6 g) was added portion wise over 20 minutes and the mixture was heated at reflux for 4 hours. The mixture was allowed to cool to room temperature, filtered and the filtrate was evaporated under vacuum. The residue was triturated with water and the solid was collected by filtration to give the title compound as a light brown solid (3.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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